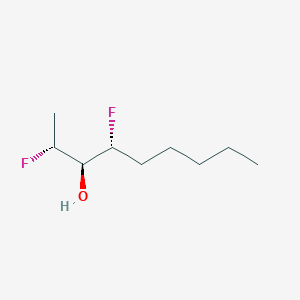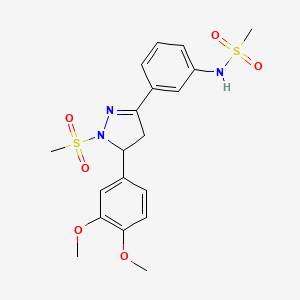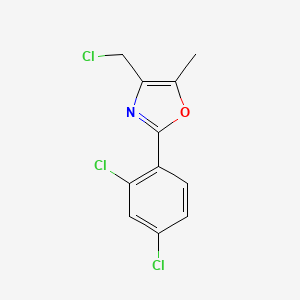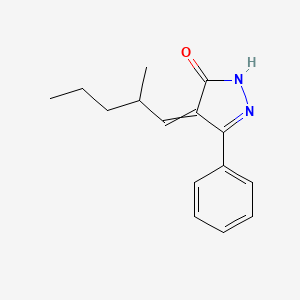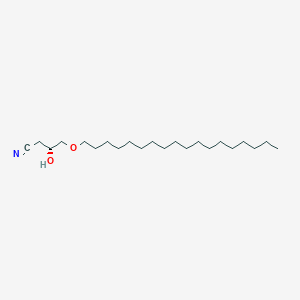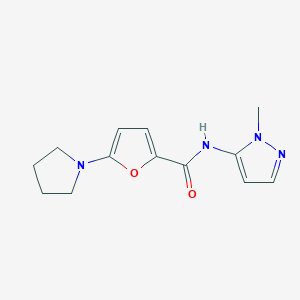![molecular formula C21H15NO2 B14208705 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-01-1](/img/structure/B14208705.png)
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a synthetic organic compound belonging to the indolequinone family Indolequinones are known for their diverse biological activities, including antitumor properties
Méthodes De Préparation
The synthesis of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the one-pot synthesis, which includes the following steps :
Starting Materials: The synthesis begins with 1,4-naphthoquinones and terminal acetylenes.
Palladium-Catalyzed Coupling: A palladium-catalyzed coupling reaction is performed to combine the starting materials.
Copper-Catalyzed Cyclization: The resulting product undergoes a copper-catalyzed intramolecular cyclization to form the indolequinone structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions, such as halogenation and alkylation, are common at the 3-position of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves several pathways:
DNA Topoisomerase Inhibition: The compound inhibits DNA topoisomerase I and II, enzymes essential for DNA replication and repair.
ROS Accumulation: It induces apoptosis in cancer cells by promoting ROS-mediated stress, leading to cell death.
Caspase Activation: The compound activates caspase pathways, particularly caspase 9, which plays a role in the intrinsic apoptosis pathway.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione can be compared with other indolequinones, such as:
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research.
Propriétés
Numéro CAS |
830924-01-1 |
|---|---|
Formule moléculaire |
C21H15NO2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
1-methyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C21H15NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-13H,1H3 |
Clé InChI |
QYLLMTWXVFYOAH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


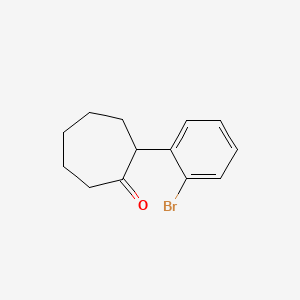
![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
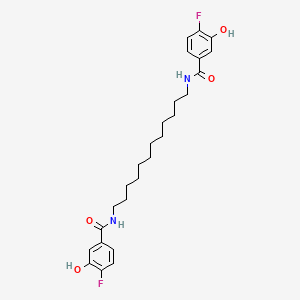
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
